molecular formula C10H13IN2O4 B2416831 Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate CAS No. 207724-94-5

Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate

Cat. No.: B2416831
CAS No.: 207724-94-5
M. Wt: 352.128
InChI Key: GYLILQXIKLSUKW-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate is a chemical compound with a unique structure that includes a tert-butyl ester group and an iodinated pyrimidine ring.

Preparation Methods

The synthesis of tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate typically involves the iodination of a pyrimidine derivative followed by esterification with tert-butyl acetate. The reaction conditions often require the use of iodine or iodinating agents and appropriate solvents to facilitate the iodination process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles for substitution, oxidizing or reducing agents for redox reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors, through its iodinated pyrimidine ring. This interaction can modulate biological pathways, leading to various effects depending on the specific target and context.

Comparison with Similar Compounds

Similar compounds to tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate include other iodinated pyrimidine derivatives and tert-butyl esters. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Similar compounds include:

  • Tert-butyl 2-(5-iodo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate
  • This compound derivatives with different substituents

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 2-(5-iodo-2,4-dioxopyrimidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O4/c1-10(2,3)17-7(14)5-13-4-6(11)8(15)12-9(13)16/h4H,5H2,1-3H3,(H,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLILQXIKLSUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C(=O)NC1=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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